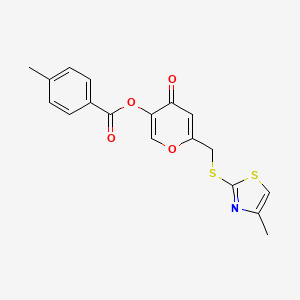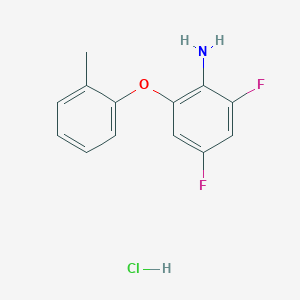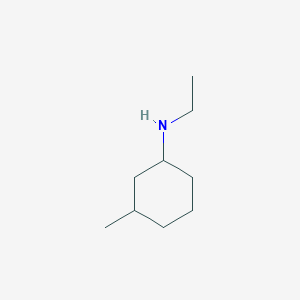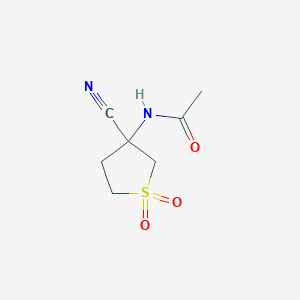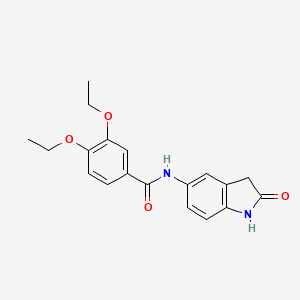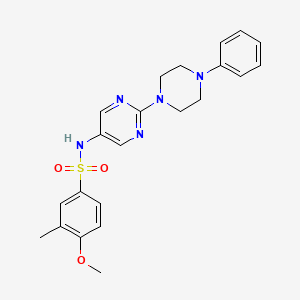
4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical synthesis and characterization of derivatives related to "4-methoxy-3-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide" have been extensively studied. For instance, compounds with complex benzenesulfonamide structures have been synthesized and characterized, demonstrating their potential in various applications such as photodynamic therapy and anticancer activity. These studies highlight the versatility and significance of benzenesulfonamide derivatives in the development of novel therapeutic agents and materials with unique properties (Pişkin, Canpolat, & Öztürk, 2020) (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Anticancer Activity
Research on benzenesulfonamide derivatives has also delved into their potential anticancer activities. Studies have demonstrated the synthesis of novel compounds showing promising in vitro anticancer activity against various human cancer cell lines. This suggests that such compounds could serve as the basis for developing new anticancer therapies, emphasizing the role of benzenesulfonamide derivatives in medicinal chemistry (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Pharmacokinetics and Metabolism
The pharmacokinetic properties and metabolism of novel compounds, including those related to "this compound," have been subjects of investigation. These studies provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which are critical for drug development and therapeutic applications (Ohashi, Nakamura, & Yoshikawa, 1999).
Antifungal and Antibacterial Properties
Compounds with a benzenesulfonamide moiety have been evaluated for their antifungal and antibacterial properties. These studies contribute to the search for new antimicrobial agents, addressing the increasing concern over drug-resistant strains of bacteria and fungi. The identification of compounds with significant antimicrobial activity highlights the potential of benzenesulfonamide derivatives in developing novel antimicrobial therapies (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Cognitive Enhancing Properties
Research into the cognitive enhancing properties of specific benzenesulfonamide derivatives has shown promising results. Studies on compounds like SB-399885 have explored their potential in improving cognitive functions, offering insights into the development of treatments for cognitive disorders such as Alzheimer's disease and schizophrenia. These findings underscore the therapeutic value of benzenesulfonamide derivatives in addressing cognitive deficits (Hirst et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory, making it a significant target for the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound’s action affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft, which can enhance cognition functions . This makes the compound potentially useful for the treatment of conditions characterized by cognitive decline, such as AD .
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-17-14-20(8-9-21(17)30-2)31(28,29)25-18-15-23-22(24-16-18)27-12-10-26(11-13-27)19-6-4-3-5-7-19/h3-9,14-16,25H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNGAHHNSEBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

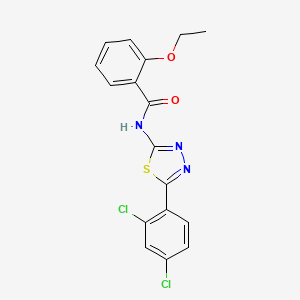
![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)
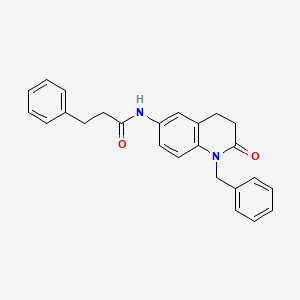

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)
![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)
